2-(Morpholin-3-yl)ethanol

描述

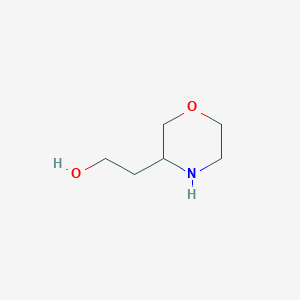

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-morpholin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c8-3-1-6-5-9-4-2-7-6/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVPDWWYLCZDJKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70697729 | |

| Record name | 2-(Morpholin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399580-64-4 | |

| Record name | 2-(Morpholin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70697729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 2 Morpholin 3 Yl Ethanol

Established Synthetic Routes for 2-(Morpholin-3-yl)ethanol and its Stereoisomers

The construction of the morpholine (B109124) ring is commonly achieved through the cyclization of 1,2-amino alcohols. chemrxiv.org A classic approach involves the annulation of these precursors with reagents like chloroacetyl chloride, which typically proceeds in two steps (amide formation and cyclization) to form a morpholinone intermediate. chemrxiv.org This intermediate is then reduced using powerful reducing agents such as boron or aluminum hydrides to yield the final morpholine product. tandfonline.comchemrxiv.org Another established method involves the reaction of dialkylene glycols, like diethylene glycol, with ammonia at high temperatures and pressures in the presence of a hydrogenation catalyst. epo.orggoogle.comgoogle.com

Retrosynthetic analysis has also led to methods starting from aziridines or epoxides. tandfonline.com For instance, the ring-opening of chiral aziridines with 2-chloroethanol, catalyzed by copper(II) triflate (Cu(OTf)₂), provides a pathway to substituted morpholines. tandfonline.com These foundational methods have paved the way for more advanced and stereoselective approaches.

Stereoselective Synthesis Approaches to Chiral this compound

Achieving high stereoselectivity is crucial for the synthesis of biologically active molecules. For chiral morpholines, several strategies have been developed. One approach involves the electrophile-induced cyclization of optically pure N-allyl-β-amino alcohols. banglajol.info Using bromine as the electrophile, these substrates can be converted into chiral morpholine derivatives. banglajol.info The diastereoselectivity of this reaction can be high, though it is influenced by reaction time and the electronic properties of substituents on the starting material. banglajol.info For example, an electron-donating group on the C-2 aryl moiety of the N-allyl-β-amino alcohol can accelerate the reaction and affect the diastereomeric ratio of the product. banglajol.info

Another method involves the resolution of racemic mixtures. For instance, (2RS,3RS)-2-[α-(2-methoxymethoxyphenoxy)phenylmethyl]morpholine was successfully resolved using (+)-mandelic acid to yield the (+)-(2S,3S) stereoisomer. nih.gov This chiral intermediate was then converted to other biologically relevant chiral morpholine derivatives, demonstrating the utility of this resolution-based approach. nih.gov Furthermore, tandem one-pot reactions combining hydroamination and asymmetric transfer hydrogenation have been shown to be effective for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. organic-chemistry.org

Domino Ring-Opening Cyclization in Morpholin-2-one Synthesis Relevant to this compound Precursors

Domino, or cascade, reactions offer an efficient route to complex molecules by forming multiple chemical bonds in a single synthetic operation. The domino ring-opening cyclization (DROC) of epoxides and aziridines has emerged as a powerful strategy for synthesizing morpholin-2-ones, which are direct precursors to compounds like this compound. nih.govacs.orgthieme-connect.com

A notable example is the one-pot sequence involving a Knoevenagel condensation, an asymmetric epoxidation, and a subsequent domino ring-opening cyclization. nih.govacs.orgthieme-connect.com This process starts with commercially available aldehydes and (phenylsulfonyl)acetonitrile. thieme-connect.com The intermediate formed undergoes asymmetric epoxidation, and the resulting chiral epoxide is then treated with a 2-aminoethanol equivalent. thieme-connect.com This triggers the DROC sequence, where the amine opens the epoxide ring, followed by an intramolecular cyclization to furnish the C3-substituted morpholin-2-one with high enantioselectivity (up to 99% ee). nih.govacs.org This method is catalyzed by a quinine-derived urea organocatalyst. nih.govacs.org Zhu and coworkers have also reported a catalytic process using a chiral phosphoric acid to promote the reaction of arylglyoxals with 2-(arylamino)ethan-1-ols, which proceeds via a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift to give C3-substituted morpholin-2-ones. nih.govresearchgate.net

| Reaction Type | Starting Materials | Key Intermediates | Catalyst/Reagent | Product | Stereoselectivity |

| One-Pot Knoevenagel/Epoxidation/DROC | Aldehydes, (phenylsulfonyl)acetonitrile, 2-aminoethanol | Phenylsulfonyl-1-cyano epoxides | Quinine-derived urea (eQNU), Cumyl hydroperoxide | C3-substituted Morpholin-2-ones | Up to 99% ee |

| Domino [4+2] Heteroannulation/Rearrangement | Aryl/alkylglyoxals, 2-(arylamino)ethan-1-ols | Cyclic α-iminium hemiacetals | Chiral phosphoric acid | C3-substituted Morpholin-2-ones | Good to high enantioselectivity |

| Domino Ring-Opening Cyclization (DROC) | N-activated aziridines/epoxides, Nitrones | - | LiClO₄/Bu₄NBF₄ (dual catalyst) | 1,2,4-oxadiazinanes / 1,4,2-dioxazinanes | Excellent de/ee (>99%) |

One-Pot Reaction Strategies for Morpholine-Containing Compounds

One-pot syntheses are highly valued for their efficiency, reduced waste, and operational simplicity. bohrium.com Several one-pot strategies have been developed for the synthesis of morpholine-containing compounds. A metal-free, one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines has been described starting from aziridines. beilstein-journals.org This method uses a simple and inexpensive ammonium persulfate salt to facilitate the Sₙ2-type ring opening of the aziridine by a halogenated alcohol, which is followed by in-situ cyclization to form the morpholine ring. beilstein-journals.org

Aggarwal et al. developed a one-pot synthesis utilizing diphenyl vinyl sulfonium salt, which provides a high-yield and selective route to morpholines. tandfonline.com Additionally, multicomponent reactions, such as the Biginelli synthesis, have been adapted to produce complex dihydropyrimidinone derivatives that incorporate a morpholine moiety in a single step from simple precursors. nih.gov These methods highlight the trend towards creating complex molecular architectures with greater efficiency and improved environmental profiles. bohrium.comresearchgate.net

Novel Synthetic Methodologies for this compound Derivatives

The development of novel synthetic methods continues to expand the chemical space accessible for morpholine-containing compounds, enabling the creation of new derivatives with potentially enhanced biological activities.

Hantzsch Reaction for Thiazole and Thiazolidine Derivatives with Morpholine Moieties

The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring, typically involving the condensation of an α-haloketone with a thioamide. researchgate.netyoutube.com This reaction can be adapted to synthesize derivatives containing a morpholine moiety by using morpholine-functionalized starting materials. For example, a morpholine-containing thioamide can be reacted with an α-haloketone to produce a 2-aminothiazole derivative where the amino group is part of the morpholine ring.

Recent advancements in this area focus on creating hybrid molecules that combine the pharmacologically relevant thiazole and morpholine scaffolds. tandfonline.com For example, a microwave-supported one-pot reaction has been used to synthesize 5-alkyl/arylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one derivatives. researchgate.net This green chemistry approach uses a solid base catalyst (MgO) and an eco-friendly solvent, offering advantages like shorter reaction times and less toxic materials. researchgate.net The Hantzsch synthesis remains a cornerstone reaction, and its application under various conditions, including acidic media, allows for the formation of diverse thiazole and dihydrothiazole isomers. researchgate.netrsc.org

| Reactant 1 | Reactant 2 | Product Type | Key Features |

| α-haloketone | Thioamide (morpholine-containing) | 2-(Morpholinylamino)thiazole | Classic condensation |

| Morpholine-4-carbothioamide | α-haloketone | 2-(Morpholin-4-yl)thiazole derivative | Direct incorporation of N-linked morpholine |

| Various aldehydes, Morpholine, Thioglycolic acid | - | 5-Alkylidene-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one | One-pot, microwave-assisted, solid base catalyst |

Amine Condensation Reactions in Morpholine Derivative Synthesis

Condensation reactions involving amines are fundamental to the synthesis of a wide array of nitrogen-containing heterocycles, including morpholine derivatives. A common strategy involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which can then undergo further transformations.

For example, the synthesis of novel quinoline (B57606) derivatives bearing a morpholine substituent has been achieved through such a pathway. humanjournals.com In this method, a 2-(morpholin-4-yl)quinoline-3-carbaldehyde is condensed with a primary amine, 2-[(4-aminopentyl)(ethyl)amino]ethanol, to form an intermediate imine. humanjournals.com This imine is then reduced in situ, typically with a reducing agent like sodium borohydride, to yield the final N-substituted amine derivative. humanjournals.com This two-stage, one-pot process demonstrates the utility of amine condensation as a key step in building complex molecules that merge the morpholine scaffold with other heterocyclic systems. humanjournals.com This approach is versatile and allows for the introduction of diverse side chains, depending on the choice of the primary amine used in the condensation step.

Microwave-Assisted Organic Synthesis of Morpholine Derivatives

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ejbps.commdpi.com This approach has been successfully applied to the synthesis of various heterocyclic compounds, including derivatives of morpholine. nih.govresearchgate.net The use of microwave irradiation facilitates efficient heat transfer directly to the reacting molecules, enabling rapid optimization of reaction conditions and the synthesis of complex molecular architectures. nih.gov

In the context of morpholine derivatives, microwave-assisted synthesis offers a green and efficient alternative to traditional methods. ejbps.com For instance, the synthesis of piperidine-containing quinolinyl thiosemicarbazones and various hybrid molecules derived from morpholine has been effectively achieved using microwave irradiation. nih.govresearchgate.net These methods often involve multicomponent reactions in solvents like ethanol (B145695) or even under solvent-free conditions, significantly reducing reaction times from hours to minutes while achieving moderate to excellent yields. nih.govnih.gov

One notable advantage is the ability to perform reactions at elevated temperatures and pressures in sealed vessels, which can dramatically increase reaction rates. nih.gov For example, a one-pot, three-component Mannich reaction to create fluoroquinolone hybrids of 1,2,4-triazole derivatives was completed in 30 minutes under microwave irradiation, compared to 27 hours with conventional heating, yielding a product of 96%. nih.gov Similarly, the synthesis of morpholine-based chalcones has been achieved through Claisen-Schmidt condensation under microwave irradiation, providing a significant improvement in reaction time and product yield over conventional methods. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocyclic Derivatives

| Product Type | Conventional Method Time | Microwave Method Time | Conventional Yield | Microwave Yield | Reference |

|---|---|---|---|---|---|

| 8-Hydroxyquinolines | - | - | 34% | 72% | nih.gov |

| Pyrazolo-[3,4-b]-quinolines | 6 h | 5 min | 79% | 91-98% | nih.gov |

| Piperazine-azole-fluoroquinolone hybrids | 27 h | 30 min | - | 96% | nih.gov |

Functional Group Interconversions and Derivatization Strategies

Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another to build molecular complexity or to modify the properties of a molecule. For a compound like this compound, which possesses both a secondary amine within the morpholine ring and a primary hydroxyl group, these strategies are crucial for creating a diverse range of analogs.

Reactions Involving the Hydroxyl Group of this compound

The primary hydroxyl group (-OH) of this compound is a versatile handle for derivatization. fiveable.me A common strategy to enhance its reactivity is to convert it into a better leaving group, as the hydroxide ion (OH⁻) is inherently a poor one. libretexts.org

Activation and Substitution: The hydroxyl group can be converted into sulfonate esters, such as tosylates or mesylates, which are excellent leaving groups for nucleophilic substitution (SN2) reactions. This two-step process allows for the introduction of a wide variety of nucleophiles. ub.eduvanderbilt.edu Direct conversion to alkyl halides (chlorides, bromides, iodides) is also a primary transformation. This can be achieved using reagents like thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or a combination of triphenylphosphine and a halogen source (e.g., CCl₄, CBr₄). libretexts.orgvanderbilt.edu More recent methods utilize visible-light photoredox catalysis for these transformations under milder conditions, showing great tolerance for other functional groups. nih.gov

Table 2: Common Reagents for Hydroxyl Group Conversion

| Transformation | Reagent(s) | Mechanism | Reference |

|---|---|---|---|

| -OH to -OTs (Tosylate) | TsCl, pyridine | Esterification | ub.edu |

| -OH to -OMs (Mesylate) | MsCl, Et₃N | Esterification | ub.edu |

| -OH to -Cl | SOCl₂, PCl₃ | SN2 / SNi | libretexts.org |

| -OH to -Br | PBr₃, HBr | SN2 | libretexts.org |

| -OH to -I | P/I₂ | SN2 | vanderbilt.edu |

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) or through Swern oxidation. fiveable.me Further oxidation with stronger agents, such as Jones reagent (CrO₃/H₂SO₄), would yield the corresponding carboxylic acid. These transformations introduce carbonyl functionality, opening pathways for reactions like reductive amination, Wittig reactions, and ester or amide formation. fiveable.me

Transformations of the Morpholine Ring System

The morpholine ring contains a secondary amine, which is a key site for functionalization. The nitrogen atom can undergo N-alkylation, N-acylation, or N-arylation to introduce various substituents. These reactions are typically straightforward nucleophilic substitutions or additions.

A more advanced transformation involves the strategic opening and re-closing of the ring to introduce substituents at other positions. For instance, synthetic routes starting from tosyl-oxazetidine and α-formyl carboxylates can be used to construct highly substituted 2- and 3-substituted morpholine congeners. nih.gov These base-catalyzed cascade reactions yield morpholine hemiaminals, which can be further elaborated. The stereochemical outcome of these reactions is often controlled by avoiding steric strain and by the influence of anomeric effects within the ring system. nih.gov Such diastereoselective and even diastereoconvergent syntheses provide access to conformationally rigid morpholine structures that are of significant interest in drug discovery. nih.gov

Catalytic Approaches in the Synthesis of this compound Analogs

Catalysis provides efficient and atom-economical pathways for the synthesis of complex molecules. For morpholine derivatives, various catalytic approaches, including those using transition metals and enzymes, are employed to achieve high yields and selectivity. nih.govresearchgate.net

Catalytic methods can be applied in various synthetic strategies for morpholines, such as intramolecular cyclization of amino alcohols or the reaction of oxiranes and aziridines. researchgate.net For example, transition metal catalysts can facilitate the cyclization of unsaturated amino alcohols to form the morpholine ring. These methods offer advantages in terms of reaction conditions and functional group tolerance. researchgate.net

Asymmetric Catalysis for Chiral Morpholine Building Blocks

The synthesis of enantiomerically pure morpholines is of great importance, as the stereochemistry of bioactive molecules is often critical to their function. Asymmetric catalysis is the most efficient method for achieving this. semanticscholar.org

One powerful strategy is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). Using chiral catalysts, such as rhodium complexes with bisphosphine ligands bearing a large bite angle, 2-substituted chiral morpholines can be obtained in quantitative yields and with excellent enantioselectivities (up to 99% ee). rsc.orgnih.gov This "after cyclization" approach is highly efficient for generating the stereocenter adjacent to the oxygen atom. nih.gov

Another elegant approach for synthesizing chiral 3-substituted morpholines involves a one-pot, tandem reaction sequence employing both hydroamination and asymmetric transfer hydrogenation. acs.orgnih.gov Starting from ether-containing aminoalkynes, a titanium catalyst first mediates an intramolecular hydroamination to form a cyclic imine. This intermediate is then reduced in situ by a chiral ruthenium catalyst (e.g., Noyori-Ikariya catalyst) to afford the chiral morpholine with high enantiomeric excess (>95% ee). acs.orgnih.gov Mechanistic studies suggest that hydrogen bonding between the substrate and the catalyst's ligand is crucial for achieving high stereoselectivity. acs.orgnih.gov

Table 3: Examples of Asymmetric Catalysis for Chiral Morpholine Synthesis

| Substrate Type | Catalytic System | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| 2-Substituted Dehydromorpholines | SKP–Rh complex | 2-Substituted Morpholines | up to 99% | semanticscholar.orgnih.gov |

Use of Ionic Liquids in Morpholine Derivative Synthesis

The application of ionic liquids (ILs) in the synthesis of morpholine derivatives represents a significant advancement in green chemistry, offering eco-friendly alternatives to conventional volatile organic solvents. researchgate.net Ionic liquids are salts with low melting points, exhibiting negligible vapor pressure, high thermal and chemical stability, and the ability to dissolve a wide range of organic and inorganic compounds. researchgate.netmdpi.com These properties make them highly suitable as solvents and catalysts in organic synthesis. researchgate.netalfa-chemistry.com

Research into morpholine-based ionic liquids has demonstrated their potential in various chemical transformations. For instance, novel morpholine-based ionic liquids, such as [NBMMorph]⁺Br⁻, have been synthesized and characterized for their catalytic activity. researchgate.netlidsen.com The synthesis of such ILs typically involves the reaction of a morpholine derivative with an alkyl halide. lidsen.com

A notable application of morpholine-based ionic liquids is in the synthesis of biologically significant compounds like 1,2,4-triazolidine-3-thiones. researchgate.netlidsen.com In these reactions, the ionic liquid can act as a catalyst, facilitating the reaction between an aldehyde and thiosemicarbazide to produce the desired heterocyclic product. lidsen.com The non-volatile nature of the ionic liquid simplifies product separation, often allowing for simple filtration, and offers the potential for catalyst recycling. researchgate.netlidsen.com

Furthermore, gemini-type basic morpholine ionic liquids have been developed and utilized in the synthesis of other complex molecules. mdpi.comrsc.org These specialized ionic liquids can serve as both the reaction medium and catalyst, leading to high yields and the possibility of reusing the ionic liquid for multiple reaction cycles without a significant loss in activity. mdpi.com

The design of morpholinium ionic liquids can be tailored to impart specific functionalities. By altering the substituent groups on the nitrogen atom of the morpholine ring, a variety of ionic liquids with different polarities, acidities, and other physicochemical properties can be created. alfa-chemistry.com This tunability allows for the optimization of reaction conditions to achieve higher yields and better selectivity compared to traditional solvents. alfa-chemistry.com

While the direct synthesis of this compound using ionic liquids is not extensively documented in the reviewed literature, the established use of morpholinium-based ionic liquids in the synthesis of other morpholine derivatives suggests a promising avenue for future research. The principles of using these ionic liquids as catalysts and reaction media could potentially be adapted for the synthesis of this specific compound and its derivatives.

Research Findings on Morpholine Derivative Synthesis Using Ionic Liquids

| Product | Reactants | Ionic Liquid | Reaction Conditions | Yield | Reference |

| 1,2,4-triazolidine-3-thiones | Substituted aldehydes, Thiosemicarbazide | [NBMMorph]⁺Br⁻ | Room temperature, stirring | Appreciable | researchgate.netlidsen.com |

| N-allyl-N-methylmorpholinium acetate | N-methylmorpholine, Allyl acetate | Not Applicable (Synthesis of IL) | Not specified | Not specified | irantypist.comresearchgate.net |

| Gemini basic morpholine ionic liquid ([Nbmd][OH]) | Morpholine, Bromododecane, 1,4-dibromobutane | Not Applicable (Synthesis of IL) | Two-step method | Not specified | rsc.org |

| Dihydroquinoline derivatives | Not specified | Gemini basic ILs | Not specified | 98% | mdpi.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Morpholin 3 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 2-(Morpholin-3-yl)ethanol and its derivatives, NMR is instrumental in confirming the molecular structure, assigning specific proton and carbon environments, and determining stereochemistry. ipb.pt

Proton NMR (¹H NMR) Analysis of Morpholine (B109124) Derivatives

The ¹H NMR spectrum of a morpholine derivative is characterized by distinct signals corresponding to the protons on the morpholine ring and its substituents. The morpholine ring typically adopts a fixed chair conformation, which influences the chemical shifts and coupling patterns of its protons. stackexchange.com The signals for the protons on the morpholine ring often appear as complex multiplets due to this fixed conformation and the resulting proton-proton coupling. stackexchange.com

Protons on carbons adjacent to the ring's oxygen atom (H-2 and H-6) are deshielded and typically resonate further downfield compared to those adjacent to the nitrogen atom (H-3 and H-5). In this compound, the ethanol (B145695) substituent at the C-3 position further influences the local chemical environments. The protons of the ethanol side chain (the methylene group attached to the ring and the methylene group attached to the hydroxyl) will also exhibit characteristic signals, often as multiplets due to coupling with neighboring protons. The hydroxyl proton (-OH) may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent. The N-H proton of the morpholine ring will also be present, with its chemical shift influenced by the solvent. researchgate.net

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Note: Data is generalized for a typical morpholine scaffold in a common deuterated solvent like CDCl₃. Actual values can vary.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| -OH | 1.0 - 5.0 | Broad Singlet (br s) |

| -NH | 1.0 - 4.0 | Broad Singlet (br s) |

| Ring Protons (H-2, H-6) | 3.5 - 4.0 | Multiplet (m) |

| Ring Protons (H-3, H-5) | 2.5 - 3.5 | Multiplet (m) |

| -CH₂- (Side Chain, adjacent to ring) | 1.5 - 2.5 | Multiplet (m) |

| -CH₂- (Side Chain, adjacent to OH) | 3.6 - 3.9 | Multiplet (m) |

Carbon-13 NMR (¹³C NMR) Analysis for Skeletal Carbon Assignment

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. openstax.org In this compound, six distinct signals are expected, corresponding to the four unique carbons of the morpholine ring and the two carbons of the ethanol side chain.

The chemical shifts are primarily influenced by the electronegativity of adjacent atoms. libretexts.orglibretexts.org Carbons bonded to the highly electronegative oxygen atom (C-2, C-6, and the C-OH of the side chain) are significantly deshielded and appear at lower fields (higher ppm values). openstax.org Specifically, sp³-hybridized carbons bonded to oxygen typically resonate in the 50-80 ppm range. libretexts.orgoregonstate.edu Carbons adjacent to the nitrogen atom (C-3 and C-5) appear at a slightly higher field compared to the C-O carbons. The carbon of the side chain directly attached to the ring will be the most upfield signal.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Ring Carbons (C-2, C-6) | 65 - 75 |

| Ring Carbons (C-3, C-5) | 45 - 55 |

| -CH₂- (Side Chain, adjacent to OH) | 60 - 70 |

| -CH₂- (Side Chain, adjacent to ring) | 30 - 40 |

Advanced NMR Techniques for Stereochemical Elucidation

While 1D NMR spectra are useful for initial assignments, 2D NMR techniques are often necessary for unambiguous structural and stereochemical confirmation of complex molecules like morpholine derivatives. nih.gov

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to confirm the connectivity within the ethanol side chain and trace the proton network around the morpholine ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These techniques correlate proton signals with the signals of the carbon atoms they are directly attached to. ipb.pt This allows for the definitive assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. ipb.pt It is crucial for establishing the connectivity between different parts of the molecule, such as confirming the attachment point of the ethanol side chain to the C-3 position of the morpholine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. nih.gov For a chiral molecule like this compound, NOESY can help elucidate the relative stereochemistry by identifying which protons are on the same face of the ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its alcohol, secondary amine, and ether functionalities.

The most prominent feature would likely be a strong, broad absorption band in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group. youtube.com The N-H stretch of the secondary amine in the morpholine ring also appears in this region (typically 3300-3500 cm⁻¹), and the two bands may overlap. The C-H stretching vibrations of the CH₂ groups will be observed as sharp peaks just below 3000 cm⁻¹. The "fingerprint region" (below 1500 cm⁻¹) will contain a strong, characteristic C-O stretching band for the ether linkage in the morpholine ring and the alcohol group, typically appearing between 1000 and 1200 cm⁻¹. youtube.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Frequency (cm⁻¹) | Intensity |

| Alcohol | O-H stretch | 3200 - 3600 | Strong, Broad |

| Secondary Amine | N-H stretch | 3300 - 3500 | Moderate |

| Alkane | C-H stretch | 2850 - 3000 | Strong |

| Ether/Alcohol | C-O stretch | 1000 - 1200 | Strong |

| Amine | C-N stretch | 1000 - 1200 | Moderate |

Mass Spectrometry (MS) in Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation of the molecular ion provides clues to the molecule's structure. libretexts.org Common fragmentation pathways for molecules containing an alcohol group include the loss of a water molecule (M-18). libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also a typical fragmentation route for alcohols. libretexts.org

The morpholine ring structure also directs fragmentation. Cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage) is a characteristic fragmentation pattern for amines, leading to the formation of stable fragment ions. The ring itself can also open and fragment in various ways. By analyzing the mass-to-charge ratio (m/z) of these fragments, the connectivity of the original molecule can be pieced together.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| M⁺ | [C₆H₁₃NO₂]⁺ | Molecular Ion |

| M-18 | [C₆H₁₁NO]⁺ | Loss of H₂O from the ethanol side chain |

| M-31 | [C₅H₁₀NO]⁺ | Loss of •CH₂OH (alpha-cleavage) |

| M-45 | [C₅H₁₀N]⁺ | Loss of •CH₂CH₂OH |

| Various | Ring fragments | Cleavage of the morpholine ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be crystallized, this technique provides unambiguous proof of structure, including absolute stereochemistry if a suitable derivative is made.

An X-ray crystal structure analysis of a morpholine derivative would confirm the chair conformation of the morpholine ring, which is often inferred from NMR data. sciencepublishinggroup.com It provides highly accurate measurements of bond lengths, bond angles, and torsional angles within the molecule. sciencepublishinggroup.com This data can reveal subtle conformational details, such as the orientation of the ethanol substituent relative to the ring. In the crystal, intermolecular interactions such as hydrogen bonds involving the hydroxyl and amine groups would also be identified, providing insight into the solid-state packing of the molecules. sciencepublishinggroup.com This technique stands as the gold standard for structural determination when suitable crystals can be obtained.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable tools for the analysis of "this compound" and its derivatives. These methods are routinely employed to assess the purity of synthesized batches, identify and quantify impurities, and isolate the target compounds from complex reaction mixtures. The selection of a specific chromatographic method often depends on the volatility and polarity of the analyte, the complexity of the sample matrix, and the analytical objective, whether it is for quantitative assessment or preparative isolation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are among the most frequently utilized techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the purity assessment and quantitative analysis of "this compound" and related non-volatile derivatives. Commercial suppliers of "this compound hydrochloride" confirm the use of HPLC and related techniques like LC-MS and UPLC to document the purity of their standards clearsynth.combldpharm.com. The versatility of HPLC allows for the use of various stationary and mobile phases to achieve optimal separation.

Reversed-phase HPLC (RP-HPLC) is a common approach, typically employing a nonpolar stationary phase like a C18 column nih.govsielc.com. The mobile phase in RP-HPLC usually consists of a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile or methanol nih.govsielc.com. For compounds that are highly polar, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative, as demonstrated in the analysis of morpholine residues in various samples nih.gov.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV detector nih.govresearchgate.net. For more sensitive and selective analysis, especially for identifying unknown impurities, Mass Spectrometry (MS) is coupled with HPLC (LC-MS), providing valuable structural information bldpharm.comnih.gov. In some cases, pre-column derivatization can be used to enhance the chromatographic properties or detectability of the analyte. For instance, derivatization of ethanol with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) allows for highly sensitive fluorescence detection researchgate.net.

| Technique | Stationary Phase (Column) | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| RP-HPLC | Agilent Eclipse XDB C18 (250mm x 4.6mm, 5µm) nih.gov | Methanol: Sodium Dihydrogen Phosphate (pH 3.0) nih.gov | DAD / UV (e.g., 210 nm, 220 nm) nih.govresearchgate.net | Purity Assessment, Quantification |

| HILIC | Not specified | Acidified Methanol nih.gov | ESI-MS/MS nih.gov | Trace residue analysis |

| HPLC (with Derivatization) | Reversed-phase C18 (150mm x 2.1mm, 1.7µm) researchgate.net | Water: Acetonitrile: Methanol (24:26:50, v/v/v) researchgate.net | Fluorescence (Ex: 265 nm, Em: 345 nm) researchgate.net | Sensitive Quantification |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile compounds and is particularly suitable for the determination of morpholine and ethanol, the structural precursors to "this compound". GC methods can be adapted for the target compound, potentially requiring derivatization to increase its volatility and thermal stability.

A reliable method developed for morpholine involves derivatization with sodium nitrite under acidic conditions to produce the more volatile N-nitrosomorpholine, which can then be readily analyzed by GC-MS nih.gov. This approach offers excellent sensitivity, with limits of detection in the low µg·L⁻¹ range nih.gov. For direct analysis of volatile amines without derivatization, a highly sensitive GC approach employing a multi-mode inlet, an inert base-deactivated capillary column, and Flame Ionization Detection (FID) has been established for morpholine in aqueous matrices nih.govsigmaaldrich.com.

The analysis of the ethanol component can be performed using a GC system configured with multiple columns, such as a PoraPLOT Q and a MolSieve column, to separate ethanol from permanent gases and water, which is useful for monitoring reaction precursors or degradation products agilent.com. Headspace GC is another common technique for ethanol analysis in various matrices, offering clean sample introduction and minimizing contamination of the GC system nih.gov.

| Technique | Column Example | Carrier Gas | Detector | Sample Preparation / Injection |

|---|---|---|---|---|

| GC-MS (with Derivatization) | Not specified | Not specified | Mass Spectrometry (MS) nih.gov | Derivatization with NaNO₂/HCl to form N-nitrosomorpholine nih.gov |

| GC-FID | Inert base-deactivated capillary column nih.govsigmaaldrich.com | Helium or Hydrogen | Flame Ionization (FID) nih.govsigmaaldrich.com | Direct injection with multi-mode inlet (pulsed splitless) nih.govsigmaaldrich.com |

| Headspace GC | Not specified | Not specified | FID nih.gov | Headspace sampling nih.gov |

Thin-Layer Chromatography (TLC) and Column Chromatography

TLC and column chromatography are fundamental techniques primarily used for qualitative analysis and preparative isolation of "this compound" and its derivatives. TLC is an invaluable tool for monitoring the progress of chemical reactions in real-time, allowing for a quick assessment of the consumption of starting materials and the formation of products humanjournals.commdpi.com.

In a typical application, a small aliquot of the reaction mixture is spotted onto a TLC plate, commonly coated with silica gel 60 F₂₅₄ nih.govmdpi.com. The plate is then developed in a chamber containing an appropriate mobile phase. For morpholine derivatives, solvent systems such as chloroform-methanol-ammonia or toluene-chloroform-ethanol have been utilized nih.govresearchgate.net. After development, the separated spots are visualized, often under UV light (at 254 nm), to determine the components of the mixture nih.govmdpi.com.

For the purification and isolation of the final product on a larger scale, column chromatography is the method of choice humanjournals.commdpi.com. This technique operates on the same principles as TLC, using a stationary phase like silica gel packed into a column. The crude product is loaded onto the column and eluted with a suitable solvent system, allowing for the separation of the desired compound from unreacted starting materials and byproducts humanjournals.commdpi.com.

| Technique | Stationary Phase | Mobile Phase Example | Detection | Application |

|---|---|---|---|---|

| TLC / HPTLC | Silica Gel 60 F₂₅₄ nih.govmdpi.com | Toluene: Chloroform: Ethanol (5:4:2, by volume) nih.gov | UV Light (254 nm) nih.govmdpi.com | Reaction Monitoring, Purity Check |

| Column Chromatography | Silica Gel humanjournals.commdpi.com | Varies based on compound polarity (e.g., Ethyl Acetate/Petroleum Ether) researchgate.net | Fraction collection followed by TLC/HPLC analysis | Preparative Isolation, Purification |

Computational Chemistry and in Silico Investigations of 2 Morpholin 3 Yl Ethanol

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as 2-(Morpholin-3-yl)ethanol, and a biological target, typically a protein or enzyme. The morpholine (B109124) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.govnih.gov

The docking process involves placing the three-dimensional structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The interactions are primarily non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For this compound, the hydroxyl group and the nitrogen and oxygen atoms of the morpholine ring are potential sites for hydrogen bonding with amino acid residues in the active site of a protein.

While specific targets for this compound are not extensively documented, studies on analogous morpholine-containing molecules have demonstrated their potential to inhibit various enzymes. For instance, morpholine derivatives have been shown to exhibit inhibitory activity against enzymes like carbonic anhydrase and acetylcholinesterase. researchgate.netnih.gov Molecular docking studies of other morpholine-linked compounds have revealed strong binding affinities towards targets such as enoyl-ACP reductase, with interactions being driven by a combination of hydrogen bonding and hydrophobic interactions. scispace.com It is plausible that this compound could engage in similar interactions with various protein targets.

A hypothetical molecular docking study of this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Protein Target: A biologically relevant protein target would be chosen, and its crystal structure obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: Using software such as AutoDock or Glide, the ligand would be docked into the active site of the protein.

Analysis of Results: The resulting poses would be analyzed based on their docking scores and the nature of the intermolecular interactions.

The insights gained from such studies could elucidate the potential mechanism of action of this compound and guide the design of more potent and selective analogs.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties and reactivity of molecules. These methods can provide detailed information about the distribution of electrons within a molecule, which in turn governs its chemical behavior.

For this compound, DFT calculations can be used to determine several key electronic descriptors:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the resulting HOMO-LUMO energy gap, are fundamental indicators of a molecule's reactivity. A small energy gap suggests that the molecule is more polarizable and reactive. The HOMO is associated with the ability to donate electrons, while the LUMO is related to the ability to accept electrons.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms are expected to be regions of high negative potential.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 8.0 eV | Chemical reactivity and stability |

| Dipole Moment | 2.5 D | Polarity of the molecule |

The values in this table are representative and would need to be confirmed by specific DFT calculations for this compound.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intimately linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and the energy barriers between them. For a flexible molecule like this compound, understanding its conformational preferences is crucial for predicting its binding mode to a receptor.

The morpholine ring in this compound is known to adopt a stable chair conformation. researchgate.net However, the substituent at the 3-position can exist in either an axial or equatorial orientation. Furthermore, the ethanol (B145695) side chain has rotational freedom around its single bonds.

Computational methods for conformational analysis typically involve:

Conformational Search: Systematically or randomly rotating the rotatable bonds to generate a large number of possible conformations.

Energy Minimization: For each generated conformation, a molecular mechanics or quantum mechanics method is used to optimize the geometry and calculate its potential energy.

Prediction of Drug-Likeness and Pharmacokinetic/Pharmacodynamic (PK/PD) Properties

In the early stages of drug discovery, it is essential to assess the "drug-likeness" of a compound, which is a qualitative measure of its potential to be an orally active drug in humans. This is often evaluated using a set of rules and predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). mdpi.comhealthinformaticsjournal.com

Several computational models are available to predict these properties for this compound. One of the most well-known sets of guidelines is Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it meets certain criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

The morpholine moiety is often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. nih.govacs.org

Below is a table of predicted drug-likeness and ADMET properties for this compound, generated using cheminformatics tools.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 131.17 g/mol | Complies with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | -1.25 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | 52.9 Ų | Good potential for cell permeability |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeability | No | Unlikely to cross into the central nervous system |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |

| CYP450 Inhibition | Predicted to be a non-inhibitor of major isoforms | Low potential for drug-drug interactions |

| Drug-Likeness | ||

| Lipinski's Rule of Five | No violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |

These in silico predictions suggest that this compound has a favorable drug-like profile and good potential for oral bioavailability. The combination of these computational investigations provides a comprehensive overview of the chemical and biological properties of this compound, highlighting its potential as a scaffold for the development of new therapeutic agents.

Applications of 2 Morpholin 3 Yl Ethanol and Its Derivatives in Medicinal Chemistry and Biological Research

Role as Chiral Building Blocks in Complex Molecule Synthesis

The morpholine (B109124) ring is a versatile and readily accessible synthetic building block. nih.gov The generation of complex, C-functionalized morpholine derivatives is a key area of research, as these structures can be incorporated into medicinal chemistry library synthesis or used directly in fragment screening. nih.govacs.org A strategy known as systematic chemical diversity (SCD) guides the expansion of such scaffolds by varying regiochemistry and stereochemistry. nih.gov

For instance, a collection of 24 diverse methyl-substituted morpholine acetic acid esters has been synthesized, starting from enantiomerically pure amino acids and amino alcohols. nih.govacs.org This process allows for systematic variation in the position and stereochemistry of substituents on the morpholine ring. nih.gov Because the morpholine heterocycle lacks an axis of symmetry due to its two different heteroatoms (oxygen and nitrogen), functional groups can be anchored at either the 2- or 3-position, creating further opportunities for regiochemical diversity. nih.gov This strategic synthesis produces a matrix of diverse C-substituted morpholines that serve as valuable chiral intermediates for creating more complex, biologically active molecules. nih.govacs.org Chiral building blocks like these are essential in drug discovery, as the stereochemistry of a molecule is often critical to its biological activity and receptor interaction.

Investigation of Biological Activities of Morpholine-Containing Compounds

The morpholine nucleus is a significant pharmacophore in the development of ligands with a wide spectrum of biological activities. nih.gov Derivatives incorporating this scaffold have been extensively studied for their therapeutic potential. The weakly basic nitrogen in the morpholine ring can enhance solubility, while the oxygen atom can form hydrogen bonds, contributing to the molecule's potency against target proteins through hydrophobic interactions. nih.gov Research has demonstrated that morpholine-containing compounds exhibit potent antimicrobial, anti-inflammatory, analgesic, and anticancer activities. researchgate.netnih.gov

Morpholine derivatives have shown significant promise as antimicrobial agents, with activity against a wide range of pathogenic bacteria and fungi. e3s-conferences.orgasianpubs.org The introduction of a morpholine moiety into various chemical scaffolds is a common strategy in the design of new antimicrobial drugs to combat the growing challenge of drug resistance. nih.govnih.gov

Numerous studies have confirmed the efficacy of morpholine-containing compounds against both Gram-positive and Gram-negative bacteria. nih.gov The antibacterial potency is often linked to the specific chemical structure of the derivative.

For example, a series of novel ruthenium-based complexes modified with a morpholine moiety demonstrated robust bactericidal activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 25 µg/mL. nih.gov In another study, newly synthesized morpholine derivatives were tested against twenty-nine bacterial strains. One derivative exhibited a broad spectrum of action, showing high inhibitory activity against 82.83% of the tested strains, with inhibition zones between 16 and 31 mm. researchgate.net Another compound in the same series was highly active against 89.61% of the bacterial strains. researchgate.net

Research into 5-arylideneimidazolones containing a morpholine unit found that certain compounds could significantly enhance the effectiveness of antibiotics like oxacillin (B1211168) and ampicillin (B1664943) against Methicillin-resistant S. aureus (MRSA). nih.gov These compounds are believed to work by interacting with the allosteric site of PBP2a, a protein responsible for resistance in MRSA. nih.gov

| Compound/Derivative Class | Target Bacteria | Key Findings | Source |

|---|---|---|---|

| Morpholine-modified Ruthenium Complexes (e.g., Ru(II)-3) | Staphylococcus aureus | Good antibacterial activity with MIC values ranging from 0.78 to 25 µg/mL. | nih.gov |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | P. aeruginosa, B. subtilis, V. cholerae, S. aureus, E. coli | Various derivatives showed excellent activity against specific strains. Compound 28 was effective against all tested bacteria. | tandfonline.com |

| Novel Morpholine Derivatives (compounds 3, 5, 6) | Various Gram-positive and Gram-negative strains | Compound 3 : High inhibition (16-31 mm zones) against 82.8% of strains. Compound 6 : High inhibition against 89.6% of strains. Compound 5 : Active against 34.4% of strains, with MICs as low as 3.125 mg/ml for sensitive strains. | researchgate.net |

| Morpholine-containing 5-Arylideneimidazolones (compound 15) | Methicillin-resistant S. aureus (MRSA) | Significantly reduced oxacillin and ampicillin MICs, acting as an antibiotic adjuvant. | nih.gov |

The morpholine scaffold is a component of several established antifungal drugs, including fenpropimorph and amorolfine, which act by inhibiting ergosterol (B1671047) biosynthesis in fungi. nih.gov This has spurred further research into novel morpholine derivatives to address the need for new antifungal agents, particularly against drug-resistant fungal pathogens. nih.govresearchgate.net

Studies have demonstrated the effectiveness of morpholine-based surfactants, such as quaternary ammonium compounds and sulfobetaines, against Candida albicans and Cryptococcus neoformans. researchgate.net In one study, silicon-incorporated analogues of known morpholine antifungals were synthesized and evaluated. nih.gov Twelve of these sila-analogues exhibited potent antifungal activity against a panel of human fungal pathogens, including various Candida species, Cryptococcus neoformans, and Aspergillus niger. One analogue, in particular, showed superior fungicidal potential compared to the parent drugs fenpropimorph and amorolfine. nih.gov

Additionally, morpholine-containing 1,3-thiazol-2(3H)-imine derivatives have demonstrated fungicidal activity against Candida albicans, with growth inhibition zones of 20-21 mm. nuph.edu.ua

| Compound/Derivative Class | Target Fungi | Key Findings (MIC, MFC, IC50 in µg/mL) | Source |

|---|---|---|---|

| Sila-analogue 24 (Fenpropimorph analogue) | C. albicans, C. glabrata, C. tropicalis, C. neoformans, A. niger | Exhibited potent activity; for C. albicans ATCC 24433: IC50=0.2, MIC=0.5, MFC=1. | nih.gov |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | Aspergillus flavus, Rhizopus, Mucor, Microsporum gypseum | Different derivatives showed excellent activity against various fungal strains. Compound 25 was effective against all tested fungi. | tandfonline.com |

| Morpholine-based Surfactants (e.g., C16S3) | Candida albicans, Cryptococcus neoformans | Demonstrated significant antifungal properties. | researchgate.net |

| Morpholine-containing 1,3-thiazol-2(3H)-imines | Candida albicans | Showed fungicidal activity with growth inhibition zones of 20-21 mm. | nuph.edu.ua |

Morpholine derivatives have been investigated for their potential to alleviate inflammation and pain. researchgate.net Research has shown that incorporating a morpholine Mannich base substituent into certain molecular structures can enhance anti-inflammatory activity. japsonline.com

In a study of asymmetrical mono-carbonyl analogs of curcumin (AMACs), derivatives containing a morpholine Mannich base were synthesized and evaluated for their anti-inflammatory effects. japsonline.com The study, using an in-vitro inhibition of heat-induced bovine serum albumin (BSA) denaturation assay, found that two compounds (4c and 4d) exhibited potent anti-inflammatory activity, with IC50 values of 25.3 µM and 26.3 µM, respectively. This activity was comparable to the standard drug diclofenac (B195802) sodium (IC50 = 20.3 µM). japsonline.com

In the realm of analgesia, a new phencyclidine derivative, 1-[1-(4-methylphenyl)(cyclohexyl)] morpholine, was synthesized and studied for its effects on acute and chronic pain in rats. thieme-connect.com The results indicated that this compound produced significant analgesic effects in both the tail immersion test (a model of acute thermal pain) and the formalin test (a model of chronic pain). Its effect on chronic pain was particularly pronounced in the late phase of the test. thieme-connect.com Other studies on quinazoline (B50416) derivatives have also demonstrated both peripheral and central analgesic activities. jneonatalsurg.com

The morpholine ring is a key pharmacophore in the design of novel anticancer agents. nih.govnih.gov Its inclusion in a molecular structure can impart better pharmacokinetic profiles and lead to potent cytotoxic activity against various cancer cell lines. nih.gov

A series of morpholine-substituted quinazoline derivatives were synthesized and evaluated for their cytotoxic potential against human lung (A549), breast (MCF-7), and neuroblastoma (SHSY-5Y) cancer cell lines. nih.govrsc.org Two compounds, AK-3 and AK-10, displayed significant activity. Mechanistic studies revealed that these compounds inhibit cell proliferation during the G1 phase of the cell cycle and induce cell death through apoptosis. nih.govrsc.org

Another study focused on morpholine-conjugated benzophenone analogues. sciforum.net The evaluation of these compounds against various mouse and human tumor cell lines identified two derivatives (compounds 8b and 8f) that exhibited extensive anti-mitogenic activity, suggesting their potential to inhibit tumor cell proliferation. sciforum.net The diverse biological activities of morpholine derivatives, including their anticancer properties, highlight their importance in medicinal chemistry. researchgate.net

| Compound | Cancer Cell Line | Activity (IC50 in µM) | Source |

|---|---|---|---|

| AK-3 | A549 (Lung) | 10.38 ± 0.27 | nih.govrsc.org |

| MCF-7 (Breast) | 6.44 ± 0.29 | nih.govrsc.org | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.govrsc.org | |

| AK-10 | A549 (Lung) | 8.55 ± 0.67 | nih.govrsc.org |

| MCF-7 (Breast) | 3.15 ± 0.23 | nih.govrsc.org | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.govrsc.org |

Antimalarial Activity

The quinoline (B57606) scaffold is a well-established feature in antimalarial drugs, and its combination with a morpholine ring has been explored to develop new therapeutic agents. nih.govhumanjournals.com Research into quinoline–triazine hybrids has shown that the inclusion of a morpholine ring can enhance antiplasmodial activity, particularly when electron-withdrawing groups like chlorine or fluorine are present on the quinoline structure. nih.gov

In one study, a series of morpholine analogs functionalized with a hydroxyethylamine (HEA) pharmacophore was synthesized and screened against the 3D7 strain of Plasmodium falciparum. One analog emerged as a promising hit, displaying an inhibitory concentration of 5.059 ± 0.2036 μM. rsc.org Importantly, these compounds showed no cytotoxicity against HepG2 liver cells at concentrations up to 2 mM, indicating a favorable selectivity profile. rsc.org Further investigations suggested that these analogs may exert their effect by targeting the enzyme plasmepsin X. rsc.org Another study focused on mefloquine, a known antimalarial, by creating a derivative where the piperidine ring was replaced with a morpholine ring, demonstrating the continued interest in this scaffold for antiplasmodial drug design. mdpi.com

Antiradical and Antioxidant Properties

Free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), are products of normal metabolism that can cause significant cellular damage if not controlled by antioxidants. impactfactor.orgresearchgate.net An imbalance leading to oxidative stress is implicated in numerous diseases. impactfactor.org Morpholine derivatives have been extensively investigated for their ability to scavenge these harmful radicals.

A series of morpholine Mannich base derivatives were synthesized and evaluated for their antioxidant potential using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. impactfactor.orgresearchgate.net Several of these compounds demonstrated significant radical scavenging properties, with some showing activity comparable to the standard antioxidant, ascorbic acid. impactfactor.org Similarly, novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group were tested for their antioxidant capacity via the ABTS assay. nih.gov Compounds featuring hydroxyl or methoxy groups on the phenylamino ring exhibited particularly strong radical-scavenging activity. nih.gov For instance, compound 11l showed a significantly lower IC₅₀ value than the positive control, Trolox, indicating superior antioxidant potential. nih.gov

| Compound | Antioxidant Activity (IC₅₀ in μM) | Assay | Reference |

| 11f | 9.07 ± 1.34 | ABTS | nih.gov |

| 11k | 13.55 ± 3.23 | ABTS | nih.gov |

| 11l | 6.05 ± 1.17 | ABTS | nih.gov |

| Trolox (Control) | 11.03 ± 0.76 | ABTS | nih.gov |

Modulation of Receptors and Enzymes in Neurological Disorders

The development of drugs for the central nervous system (CNS) is challenging due to the need for molecules to cross the blood-brain barrier (BBB). nih.govnih.gov The morpholine ring is a valuable scaffold in CNS drug discovery because its physicochemical properties can enhance BBB permeability and improve a compound's pharmacokinetic profile. nih.govacs.orgacs.org Morpholine derivatives have been designed to modulate various receptors and enzymes implicated in neurological and mood disorders. nih.govresearchgate.net

In the context of neurodegenerative diseases like Alzheimer's, morpholine derivatives have been developed as inhibitors of key enzymes. For example, compounds have been designed to target β-secretase (BACE-1), an enzyme involved in the production of amyloid-β plaques. nih.gov Docking studies have shown that the morpholine appendage can interact with both polar and nonpolar residues in the enzyme's active site. nih.gov Other derivatives have been identified as potent inhibitors of δ-secretase, which is involved in the cleavage of both tau and amyloid precursor protein (APP). nih.gov Furthermore, morpholine-based compounds have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down neurotransmitters, with IC₅₀ values for AChE inhibition ranging from 24 to 54 μM. researchgate.net

Potential in Antihypertensive Research

Research has also explored the potential of morpholine derivatives in cardiovascular medicine. The 2-[(4-aminopentyl)(ethyl)amino]ethanol side chain is a component of established antimalarial and antihypertensive drugs like hydroxychloroquine. humanjournals.com Investigators have synthesized novel compounds by condensing 2-(morpholin-4-yl)quinoline-3-carbaldehyde with this side chain. humanjournals.com The resulting N-{[2-(morpholine-4-yl)-quinoline-3-yl-methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol derivatives are being investigated for potential antihypertensive and antimicrobial activities, suggesting a promising avenue for developing new cardiovascular agents. humanjournals.com

Development of Pharmaceutical Intermediates and Lead Compounds

The morpholine ring is considered a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This is due to its frequent appearance in biologically active compounds and its ability to interact with multiple biological targets. e3s-conferences.orgnih.gov Its favorable properties, such as chemical stability, low pKa value, and the capacity for both hydrogen bonding (via the oxygen atom) and hydrophobic interactions, make it an ideal building block for creating lead compounds. e3s-conferences.orgnih.gov

The 2-(Morpholin-3-yl)ethanol structure serves as a versatile starting material or intermediate for synthesizing more complex molecules. bldpharm.combldpharm.comsynthinkchemicals.com Its flexible conformation allows it to act as a scaffold, correctly orienting other functional groups to interact with target proteins. nih.govnih.gov By modifying the core morpholine structure, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate to enhance efficacy, selectivity, and metabolic stability. e3s-conferences.orgnih.gov This adaptability has propelled the use of morpholine derivatives in the development of leads for a wide range of diseases, including cancer, inflammation, and viral infections. e3s-conferences.orge3s-conferences.org

Structure-Activity Relationship (SAR) Studies of Morpholine Derivatives

Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds. Numerous SAR studies on morpholine derivatives have provided insights into how specific structural modifications influence biological activity. e3s-conferences.orge3s-conferences.org

Anticancer Activity : In studies of quinoline-based morpholine derivatives as caspase-3 inhibitors, SAR analysis highlighted the importance of 4-methyl and 4-phenyl substituents for potency. e3s-conferences.org For derivatives targeting HepG2 cancer cells, the presence of a halogen-substituted aromatic ring on the morpholine moiety was found to increase inhibitory activity. e3s-conferences.org

Antimalarial Activity : SAR studies of quinoline derivatives revealed that incorporating electron-donating groups like -OH and -OMe increases anti-tuberculosis potential, a related field of study for infectious diseases. mdpi.com For quinoline–triazine hybrids, electron-withdrawing groups were found to enhance antiplasmodial effects. nih.gov

CNS Activity : In the design of BACE-1 inhibitors, SAR studies showed that C-2 substitution on the morpholine ring with a thioamide group was beneficial for activity. nih.gov The phenyl substituent was found to interact with aromatic residues in the enzyme's flap region, a key binding interaction. nih.gov

These studies demonstrate that systematic modification of the substituents on the morpholine ring and its associated scaffolds is a powerful strategy for developing potent and selective therapeutic agents. e3s-conferences.orge3s-conferences.org

In Vivo and In Vitro Biological Evaluation Methodologies

A variety of in vitro and in vivo models are employed to assess the biological activity of this compound derivatives.

In Vitro Methods:

Antimicrobial and Anticancer Assays : The activity of compounds is often tested against various cell lines. For anticancer screening, human cancer cell lines such as HepG2 (liver), MCF-7 (breast), and HeLa are commonly used. e3s-conferences.org The MTT assay is a standard colorimetric method used to measure cell viability and determine the cytotoxic effects of the compounds. rsc.org

Enzyme Inhibition Assays : To determine the mechanism of action, specific enzyme assays are conducted. For example, the inhibitory potential of derivatives against bovine carbonic anhydrase-II (bCA-II) has been evaluated, which is relevant for glaucoma research. rsc.org Cholinesterase inhibition is measured using established spectrophotometric methods. nih.gov

Antioxidant Assays : The radical-scavenging ability is commonly evaluated using the DPPH and ABTS assays. impactfactor.orgresearchgate.netjapsonline.com These tests measure the capacity of a compound to neutralize stable free radicals, providing an indication of its antioxidant potential. japsonline.com

In Vivo Models:

Antimalarial Evaluation : The efficacy of antimalarial candidates is tested in rodent models, such as BALB/c mice infected with Plasmodium berghei. nih.gov The standard four-day suppressive test is used to measure the reduction in parasitemia compared to a control group.

Metabolism Studies : To understand how the compounds are processed in a living organism, both in vitro models (like human liver microsomes) and in vivo models (such as rats) are used to identify metabolites and characterize metabolic pathways. mdpi.com

Anti-inflammatory Models : The carrageenan-induced paw edema model in rats is a classic method for evaluating acute anti-inflammatory activity. researchgate.net The reduction in paw swelling after administration of the test compound is measured over several hours. researchgate.net

Cell-Based Assays

Cell-based assays are a cornerstone of modern drug discovery, offering a platform to evaluate the cytotoxic and mechanistic properties of novel chemical entities. Derivatives of this compound have been the subject of such investigations, with studies primarily focused on their potential as anticancer agents.

Research into morpholine-substituted quinazoline derivatives has demonstrated their cytotoxic potential against a panel of human cancer cell lines. For instance, compounds have been evaluated for their inhibitory effects on cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). In one study, specific derivatives, designated AK-3 and AK-10, exhibited significant cytotoxic activity. AK-3 displayed IC50 values of 10.38 ± 0.27 μM, 6.44 ± 0.29 μM, and 9.54 ± 0.15 μM against A549, MCF-7, and SHSY-5Y cells, respectively. nih.gov Similarly, AK-10 showed IC50 values of 8.55 ± 0.67 μM, 3.15 ± 0.23 μM, and 3.36 ± 0.29 μM against the same cell lines. nih.gov These findings highlight the potential of the morpholine moiety in conjunction with a quinazoline scaffold to elicit potent anticancer effects.

Another class of compounds, bisnaphthalimide derivatives incorporating a 4-morpholine moiety, has also been investigated for anticancer activity. One particular bisnaphthalimide, compound A6, was identified as a highly potent agent against MGC-803 cells, with an IC50 value of 0.09 μM. nih.gov This level of potency was significantly greater than that of the corresponding mono-naphthalimide and reference compounds. nih.gov Mechanistic studies suggested that these compounds may act as DNA binding agents. nih.gov

Furthermore, a series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidine derivatives have been synthesized and evaluated as inhibitors of PI3 kinase p110alpha, a key enzyme in cancer cell growth and survival. The thieno[3,2-d]pyrimidine derivative 15e demonstrated potent inhibitory activity against p110alpha with an IC50 value of 2.0 nM and inhibited the proliferation of A375 melanoma cells with an IC50 value of 0.58 μM. nih.gov

The following table summarizes the cytotoxic activities of selected morpholine derivatives in various cancer cell lines.

| Compound ID | Cell Line | Cancer Type | IC50 (μM) |

| AK-3 | A549 | Lung Carcinoma | 10.38 ± 0.27 |

| MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 | |

| SHSY-5Y | Neuroblastoma | 9.54 ± 0.15 | |

| AK-10 | A549 | Lung Carcinoma | 8.55 ± 0.67 |

| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | |

| SHSY-5Y | Neuroblastoma | 3.36 ± 0.29 | |

| A6 | MGC-803 | Gastric Cancer | 0.09 |

| 15e | A375 | Melanoma | 0.58 |

Animal Models for Efficacy and Safety Assessment

Following promising in vitro results, the evaluation of drug candidates in animal models is a critical step to assess their in vivo efficacy and safety profile. While specific studies on this compound derivatives in animal cancer models are not extensively detailed in the provided search results, related morpholine-containing compounds have been investigated in various disease models, offering insights into their potential in vivo applications.

For instance, a bisnaphthalimide derivative containing a 4-morpholine moiety, compound A6 , demonstrated potent in vivo anticancer efficiency in an MGC-803 xenograft tumor model. nih.gov This finding suggests that the promising in vitro activity of this class of compounds can translate to an in vivo setting.

In the context of neurological disorders, morpholine derivatives have been explored for their therapeutic potential. ogarev-online.ru As demonstrated in a number of in vitro and in vivo studies using cell and animal models, these derivatives are considered viable drug candidates for a broad range of neurological diseases. ogarev-online.ru For example, the cannabinoid receptor agonist WIN55,212-2, which contains a morpholine ring, has been shown to protect against nigrostriatal cell loss in a mouse model of Parkinson's disease. ogarev-online.ru

The following table provides an example of the type of data generated from animal model studies, based on a morpholine-containing compound investigated for its anticancer activity.

| Compound | Animal Model | Tumor Type | Efficacy Metric | Results |

| A6 | MGC-803 xenograft | Gastric Cancer | Tumor growth inhibition | Potent anticancer efficiency |

It is important to note that the development of effective and safe therapeutic agents requires a thorough evaluation in relevant animal models to understand their pharmacokinetic and pharmacodynamic properties, as well as their potential for toxicity. The promising in vitro activities of various this compound and related morpholine derivatives warrant further investigation in well-designed preclinical animal studies to establish their therapeutic potential.

常见问题

Basic: What are the standard synthetic routes for preparing 2-(Morpholin-3-yl)ethanol, and how are reaction conditions optimized?

Methodological Answer:

this compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a common approach involves refluxing a morpholine derivative (e.g., morpholine or ethyl 2-(morpholin-3-yl)acetate) with formaldehyde in absolute ethanol for 4–6 hours, followed by filtration and recrystallization from ethanol . Reaction optimization includes adjusting stoichiometry (e.g., formaldehyde excess to drive completion) and solvent polarity to enhance yield. Monitoring via thin-layer chromatography (TLC) and purification by column chromatography ensures product integrity.

Basic: How is the structural identity of this compound confirmed post-synthesis?

Methodological Answer:

Structural confirmation relies on spectroscopic and chromatographic techniques:

- IR spectroscopy identifies functional groups (e.g., hydroxyl at ~3300 cm⁻¹, morpholine C-N stretch at ~1100 cm⁻¹) .

- NMR (¹H and ¹³C) resolves proton environments (e.g., ethanol –CH₂OH at δ 3.6–3.8 ppm, morpholine protons at δ 2.4–3.2 ppm) and carbon backbone .

- High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₆H₁₃NO₂: 131.0946) .

Advanced: What computational and experimental methods are used to analyze the conformational flexibility of the morpholine ring in this compound?

Methodological Answer:

- X-ray crystallography (using SHELX programs ) determines the puckering amplitude and phase angles of the morpholine ring, as defined by Cremer-Pople coordinates .

- DFT calculations (e.g., Gaussian or ORCA) model ring puckering energetics and pseudorotation barriers.

- Dynamic NMR monitors ring inversion kinetics in solution by observing coalescence temperatures for diastereotopic protons .

Advanced: How should researchers address contradictions in spectral data or biological activity across studies?

Methodological Answer:

- Reproducibility checks : Replicate synthesis and characterization under identical conditions .

- Cross-validation : Use orthogonal techniques (e.g., HPLC purity analysis, LC-MS for byproduct identification) .

- Statistical analysis : Apply ANOVA to biological assays (e.g., antifungal IC₅₀) to identify outliers or batch effects .

Advanced: What strategies improve the plasma stability and bioactivity of this compound derivatives?

Methodological Answer:

- Structural modification : Replace labile groups (e.g., lactones) with stable bioisosteres (e.g., morpholine rings) to enhance metabolic stability .

- SAR studies : Test substituents on the ethanol moiety (e.g., alkylation or acylation) for antifungal activity against C. albicans (MIC/MFC assays) .

- Plasma stability assays : Incubate derivatives in mouse/human plasma and quantify degradation via LC-MS to calculate half-lives .

Advanced: How is the SHELX software suite applied in crystallographic refinement of this compound derivatives?

Methodological Answer:

- Structure solution : SHELXD or SHELXS generates initial phases from X-ray data .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and hydrogen bonding using high-resolution data (e.g., R-factor < 5%) .

- Validation : Check for outliers in the Ramachandran plot and electron density maps using SHELXPRO .

Basic: How do nomenclature variations (e.g., 4-morpholineethanol vs. This compound) impact structural interpretation?

Methodological Answer:

- IUPAC naming : Prioritize numbering to distinguish substituent positions (e.g., "3-yl" vs. "4-yl" indicates morpholine ring substitution sites) .

- Stereochemical clarity : Use Cahn-Ingold-Prelog rules to specify chiral centers (e.g., (R)- or (S)-configurations) .

- Synonym cross-referencing : Validate structures via CAS Registry Numbers (e.g., 1212377-10-0 for (R)-isomer) .

Advanced: What challenges arise in scaling up this compound synthesis, and how are they mitigated?

Methodological Answer: